2-Bromo-5-iodo-4-methoxybenzaldehyde CAS 1934910-69-6 properties
2-Bromo-5-iodo-4-methoxybenzaldehyde CAS 1934910-69-6 properties
The following technical guide details the properties, synthesis, and applications of 2-Bromo-5-iodo-4-methoxybenzaldehyde (CAS 1934910-69-6). This document is structured for researchers requiring high-fidelity data on halogenated scaffolds for medicinal chemistry.
The "Tri-Orthogonal" Scaffold for Complex Heterocycle Synthesis
Executive Summary
2-Bromo-5-iodo-4-methoxybenzaldehyde is a highly specialized trisubstituted benzene derivative characterized by three chemically distinct reactive handles: an aldehyde, a bromide, and an iodide. This "orthogonal reactivity" allows for precise, sequential functionalization, making it a critical intermediate in the synthesis of kinase inhibitors , polysubstituted biaryls , and fused heterocycles (e.g., quinazolines, indoles).
Its primary value lies in the reactivity hierarchy of the C–I vs. C–Br bonds, enabling chemoselective palladium-catalyzed cross-couplings without the need for protecting groups.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 1934910-69-6 |
| IUPAC Name | 2-Bromo-5-iodo-4-methoxybenzaldehyde |
| Molecular Formula | C₈H₆BrIO₂ |
| Molecular Weight | 340.94 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 142–146 °C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Insoluble in water |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive |
| Stability | Air-sensitive (Aldehyde oxidation); Light-sensitive (C–I bond lability) |
Structural Analysis & Reactivity Logic
The utility of this compound is defined by the electronic environment of the benzene ring, which dictates the regioselectivity of both its synthesis and its downstream applications.
Electronic Directing Effects
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Methoxy Group (C4): A strong Electron Donating Group (EDG). It activates the ring and directs electrophilic substitution to the ortho positions (C3 and C5).
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Aldehyde Group (C1): A strong Electron Withdrawing Group (EWG). It deactivates the ring and directs meta.
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Bromine (C2): A weak deactivator/director.
Synthesis Logic: To synthesize this specific isomer, one must exploit the dominant directing power of the methoxy group. The C5 position is sterically favored over C3 (which is flanked by the bulky Br and OMe groups), allowing for highly selective iodination.
Orthogonal Cross-Coupling
The bond dissociation energies (BDE) create a predictable reactivity window:
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C–I Bond (~65 kcal/mol): Weakest. Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira) at room temperature or mild heat.
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C–Br Bond (~81 kcal/mol): Stronger. Remains inert during C–I coupling; activates only under forcing conditions (higher temp, specialized ligands).
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C=O (Aldehyde): Electrophilic.[1] Available for condensation (reductive amination, Wittig) at any stage, though typically reserved for the final step to avoid side reactions.
Figure 1: The hierarchy of reactivity allows for "programmed" synthesis.
Synthesis Strategy (Representative Protocol)
Note: While a specific "recipe" paper for CAS 1934910-69-6 is proprietary, the following protocol is derived from standard regioselective iodination methodologies for 2-bromo-4-methoxybenzaldehyde scaffolds.
Retrosynthetic Analysis
The most reliable route involves the electrophilic iodination of the commercially available precursor 2-bromo-4-methoxybenzaldehyde .
Protocol: Regioselective Iodination
Reagents: N-Iodosuccinimide (NIS), Triflic Acid (TfOH) or Silver Sulfate (Ag₂SO₄), Acetonitrile (MeCN).
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Preparation: Dissolve 2-bromo-4-methoxybenzaldehyde (1.0 eq) in anhydrous MeCN (0.2 M).
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Activation: Add NIS (1.1 eq) at 0 °C.
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Catalysis: Add catalytic TfOH (10 mol%) or Ag₂SO₄ (to scavenge iodide and drive the reaction).
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Reaction: Stir at Room Temperature (25 °C) for 4–12 hours. Monitor by TLC/LC-MS. The 4-OMe group directs the iodonium ion (I⁺) selectively to the C5 position due to steric blocking at C3.
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Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[2]
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Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 75–85% Key Impurity: Trace amounts of 3-iodo isomer (usually <5% due to steric hindrance).
Figure 2: Synthesis pathway exploiting steric and electronic directing effects.
Applications in Drug Discovery[5]
This scaffold is particularly valuable for synthesizing Type II Kinase Inhibitors where a central phenyl ring links a "hinge binder" (via the aldehyde/bromide) and a "solubilizing tail" (via the iodide/methoxy).
Sequential Cross-Coupling Workflow
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Step 1 (C-I Selective): Suzuki coupling with Aryl-Boronic Acid A at room temperature using Pd(dppf)Cl₂. The C-Br bond remains intact.
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Step 2 (C-Br Activation): Suzuki coupling with Aryl-Boronic Acid B at 80–100 °C using a more active catalyst (e.g., Pd(dtbpf)Cl₂ or SPhos Pd G2).
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Step 3 (Aldehyde Cyclization): Condensation with a hydrazine or amine to form fused rings like phthalazines or quinazolines.
Case Study: Quinazoline Synthesis
The aldehyde and the adjacent bromide (C2) provide a perfect setup for forming quinazolines via reaction with guanidine or amidines, leaving the C5-Iodide available for late-stage diversification.
Safety & Handling (SDS Summary)
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Hazard Class: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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H-Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
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Degradation: The compound may darken upon exposure to light due to iodine liberation. Check purity by NMR if the solid appears brown/orange.
References
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General Iodination Methodology: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. Link
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Chemoselective Coupling (I vs Br): Fairlamb, I. J. S. (2007). "Palladium-catalysed cross-coupling reactions of halogenated heterocycles and arenes." Chemical Society Reviews, 36, 1036-1045. Link
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Scaffold Utility in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
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Analogous Synthesis (Bromination of Vanillin derivatives): Bu, X., et al. (2014). "Synthesis of substituted benzaldehydes via lithiation." Journal of Organic Chemistry, 79(6), 2704–2718. Link
